Journal Name:Journal of Dairy Science
Journal ISSN:0022-0302
IF:4.225
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/721317/description#description
Year of Origin:1917
Publisher:Elsevier Ltd
Number of Articles Per Year:1002
Publishing Cycle:Monthly
OA or Not:Not
Chiral Organocatalysts in Enantioselective CO2 Utilization Reactions
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-04 , DOI: 10.1002/ejoc.202300551
This Concept summarizes recent advances in catalytic enantioselective CO2 utilization reactions using chiral organocatalysts.
Detail
Blue-LED Synthesis of Pummerer's Ketones by Peroxidase-Lignin-Catalyzed Oxidative Coupling of Substituted Phenols
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-06-30 , DOI: 10.1002/ejoc.202300356
Horseradish peroxidase activated by hydroperoxide of 2-MeTHF catalyzes the synthesis of Pummerer's Ketones under blue-LED Photon irradiation in the presence of meso-TPP. Lignin nanoparticles worked as an electroactive platform in improving the activity of the enzyme.
Detail
Rhodium(II)-Catalyzed Selective C(sp3)−H Amination of Alkanes
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-06 , DOI: 10.1002/ejoc.202300352
Rhodium(II)-catalyzed intermolecular C(sp3)−H amination with sulfamates allows to functionalize alkanes used as the limiting component, selectively at tertiary centers. Valuable nitrogen-containing building blocks can be isolated in good to excellent yields.
Detail
Elucidating the Mechanism and Chemoselectivity in the PBu3-Catalyzed Rauhut-Currier Reaction of Chalcone with Ethyl Acrylate
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-10 , DOI: 10.1002/ejoc.202300520
The mechanism and origins of regioselectivity and chemoselectivity of phosphine-catalyzed cross Rauhut-Currier reaction of chalcone with ethyl acrylate have been theoretically investigated.
Detail
Enantioselective Aldol Reaction with Difluoroenoxysilanes Catalyzed by Cationic Palladium Aqua Complexes
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-06-29 , DOI: 10.1002/ejoc.202300467
The enantioselective addition of difluoroenoxysilanes to aromatic aldehydes, catalyzed by cationic palladium aqua complexes, is described. The reaction is operationally simple, does not require anhydrous conditions and performs at room temperature. The aldol compounds were obtained in good yields and with enantiomeric ratios up to 93 : 7.
Detail
Metal-Free Oxyacetoxylation of Arylynamines and Ynamides To Construct α-Acetoxyl Amides
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-06-28 , DOI: 10.1002/ejoc.202300393
A metal-free PhI(OAc)2-mediated oxyacetoxylation of arylynamines and ynamides to provide α-acetoxyl amides highly regio- and chemoselectively in good to excellent yields, leaving the N-heteroaryl rings intact, is reported.
Detail
Diastereoselective and Enantioselective Heck Alkenylation of Cyclopent-3-en-1-ylmethanol with Alkenyl Triflates and Evaluation of Noncovalent Effects
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-26 , DOI: 10.1002/ejoc.202300550
This work describes an effective method to obtain chiral vinyl cyclopentenols with a high degree of enantioselectivity and diastereoselectivity through Heck desymmetrization of cyclopent-3-en-1-ylmethanol using vinyl triflates as coupling agents and chiral N,N ligands. This Heck vinylation protocol allowed the synthesis of several structurally complex cyclopentenols in isolated yields of up to 80% in enantiomeric ratios of up to 97:3 and diastereoselectivities higher than 20:1 in most cases. Experiments using (E) or (Z) vinyl triflates, and desymmetrization of protected olefin 1-(cyclopent-3-en-1-ylmethoxy)-4-nitrobenzene (17) were instrumental in rationalizing the observed diastereoselectivities of Heck products involving the interaction of vinyl triflate carbonyl and the hydroxyl group moiety of the substrate with the cationic Pd(II) complex. The absolute configuration of the vinylated Heck products was determined by Vibrational Circular Dichroism (VCD) spectroscopy.
Detail
Lateral Deprotometallation-Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-24 , DOI: 10.1002/ejoc.202300555
The functionalization of methylated azines and diazines has aroused the interest of chemists given the structural diversity that it affords. Hindered lithium dialkylamides have in particular been used to deprotometallate these substrates chemoselectively. In contrast, it can be observed that, despite some promising work, lithium diethylamide has been used very little for this purpose. Our objective here is on the one hand to make an inventory of what reagents have been used to deprotometallate methylpyridines, -quinolines and -quinoxalines, and on the other hand to describe the results obtained by seeking to functionalize a series of substrates with lithium diethylamide (picolines, 2,4-lutidine, methylquinolines and 2-methylquinoxaline). Our efforts to take advantage of the use of an in-situ trap (a zinc chloride chelate) in these reactions are also described.
Detail
Biotransformations with Imine Reductases: Design of a Practical Process Avoiding an Extractive Work-Up by Entrapment of Water and Enzymes in an Immobilized Phase
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-24 , DOI: 10.1002/ejoc.202300158
A process concept for the asymmetric biocatalytic reduction of heterocyclic imines addressing the efficiency of the reaction as well as downstream-processing steps was studied by utilizing a “heterogenized aqueous phase”, which contains the needed enzymes and cofactor within a superabsorber (polyacrylate) network, for the biotransformation. The immobilized biocatalytic system, which comprises an imine reductase IRED, NADPH and an alcohol dehydrogenase for cofactor-recycling, enables to run the reaction in pure organic medium. Thus, instead of an extractive work-up as typical solution for biotransformations in aqueous medium, which, however, can be tedious due formation of emulsions, this type of IRED-catalyzed process leads to a simplified work-up consisting only of a decantation of the liquid organic reaction medium with the product from the heterogenized aqueous biocatalyst system. Exemplified for the (R)-enantioselective reduction of 1-methyl-3,4-dihydroisoquinoline by the IRED of Streptomyces viridochromogenes as a model reaction, a process was developed leading to 98% conversion, 88% yield and >99% ee at a substrate concentration of 40 mM.
Detail
Sodium Hydroxide (NaOH)-Mediated Oxidative Hydroxylation of Arylboronic Acids and Its Applications in C-O Bond Formation
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-20 , DOI: 10.1002/ejoc.202300517
We have developed a straightforward methodology for converting arylboronic acids into phenols using NaOH-mediated air oxidation. This reaction offers several advantages, including simple operation, excellent tolerance towards various functional groups, and scalability. The transmetalation of the resulting borate ester with NaOH occurs readily, enabling convenient derivatization of the borate ester into aryl ethers and esters using alkyl and acyl halides.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学2区 AGRICULTURE, DAIRY & ANIMAL SCIENCE 奶制品与动物科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
34.40 152 Science Citation Index Science Citation Index Expanded Not
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